Norsalsolinol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Norsalsolinol can be synthesized through the Pictet-Spengler reaction, which involves the condensation of dopamine with acetaldehyde or pyruvic acid . This reaction is typically carried out under acidic conditions to facilitate the formation of the tetrahydroisoquinoline structure.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Norsalsolinol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding tetrahydroisoquinoline derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from these reactions include various tetrahydroisoquinoline derivatives, which can have different biological activities and properties .

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that norsalsolinol exhibits neuroprotective properties under certain conditions. A study demonstrated that low concentrations of salsolinol (which shares structural similarities with this compound) could protect neuronal cells from oxidative stress-induced damage. Specifically, concentrations of 50 and 100 µM were found to significantly reduce cell death caused by glutamate toxicity, suggesting that this compound might have similar protective effects in dopaminergic neurons .

Role in Parkinson's Disease

This compound derivatives have been identified as potentially useful biomarkers for Parkinson's disease. In a study involving patients with Parkinson's disease, increased urinary levels of this compound derivatives were observed, particularly in patients receiving high doses of levodopa treatment. These findings suggest that this compound levels may correlate with dopaminergic drug metabolism rather than directly indicating disease severity .

Furthermore, this compound is thought to play a role in the pathophysiology of Parkinson's disease due to its structural similarity to known neurotoxins. The ability of certain this compound derivatives to cross the blood-brain barrier raises concerns about their potential neurotoxic effects, particularly in the context of long-term exposure .

Potential Biomarker for Dopaminergic Activity

The systemic levels of this compound derivatives have shown promise as biomarkers for assessing dopaminergic activity and treatment response in Parkinson's disease patients. Elevated levels were significantly associated with higher doses of levodopa, indicating that monitoring these compounds could provide insights into treatment efficacy and patient management strategies .

Case Studies and Research Findings

- Neurotoxicity vs. Neuroprotection : A comprehensive review highlighted the dual role of salsolinol and its derivatives, including this compound, suggesting that while they may exhibit neurotoxic properties at high concentrations, they can also confer neuroprotection at lower doses .

- Clinical Observations : In clinical settings, urinary concentrations of this compound derivatives were monitored over time among Parkinson's disease patients. Results indicated a decline in these levels over time despite remaining elevated compared to control subjects, suggesting a dynamic relationship between drug metabolism and disease progression .

- Mechanistic Insights : Studies using rodent models have provided mechanistic insights into how this compound may influence dopaminergic neurotransmission and its potential involvement in the modulation of catecholamine release .

Mécanisme D'action

Norsalsolinol exerts its effects primarily through its interaction with the dopaminergic system. It is taken up into secretory vesicles via the vesicular monoamine transporter and can be secreted by membrane depolarization or purinoceptor stimulation . Its neurotoxic effects are believed to be due to its ability to induce oxidative DNA damage and apoptosis in dopaminergic neurons .

Comparaison Avec Des Composés Similaires

N-Methyl-norsalsolinol: Another derivative, N-methyl-norsalsolinol, has been studied for its role in Parkinson’s disease.

Uniqueness: Norsalsolinol is unique in its specific interaction with the dopaminergic system and its potential role in neurodegenerative diseases. Its selective neurotoxicity and involvement in dopamine metabolism distinguish it from other similar compounds .

Activité Biologique

Norsalsolinol, a derivative of the dopamine-derived tetrahydroisoquinoline family, has garnered attention in neurobiological research due to its potential implications in various neurological disorders, particularly Parkinson's disease (PD) and attention-deficit hyperactivity disorder (ADHD). This article provides a detailed analysis of the biological activity of this compound, including its synthesis, neurotoxic properties, and relevance as a biomarker in clinical settings.

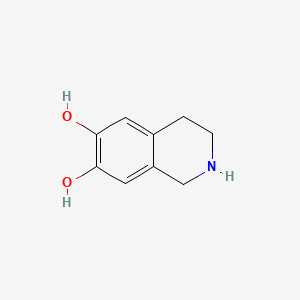

Chemical Structure and Synthesis

This compound is synthesized endogenously from dopamine through several pathways involving condensation reactions with aldehydes or α-ketoacids. Its structure is closely related to that of salsolinol, differing primarily by the absence of a hydroxyl group at the 1-position of the isoquinoline ring. This subtle structural variation is critical for its biological activity and interaction with neurotransmitter systems.

Neurotoxicity

Research indicates that this compound exhibits neurotoxic properties, particularly in dopaminergic neurons. A study demonstrated that N-methyl-norsalsolinol (a derivative of this compound) can cross the blood-brain barrier and accumulate in brain regions associated with PD, such as the substantia nigra and striatum. This accumulation may contribute to dopaminergic cell death observed in PD patients .

Association with Parkinson's Disease

This compound levels are significantly elevated in patients with Parkinson's disease, suggesting its role as a potential biomarker for the disease. A study involving urine samples from PD patients revealed that higher levels of this compound derivatives were associated with increased doses of levodopa therapy . This correlation underscores the compound's relevance in monitoring disease progression and treatment efficacy.

Implications in ADHD

In children diagnosed with ADHD, elevated urinary levels of this compound have been reported. A study indicated that these levels were significantly higher compared to healthy controls, suggesting a potential link between this compound and catecholaminergic dysfunction in ADHD . The sensitivity and specificity of urinary this compound as a diagnostic marker were notably high, indicating its potential utility in clinical assessments.

Table 1: Urinary Concentrations of this compound Derivatives

| Study Group | This compound Free (nmol) | This compound Total (nmol) | This compound Bound (nmol) |

|---|---|---|---|

| ADHD Patients (n=21) | 688.73 ± 122.37 | 1416.67 ± 211.09 | 727.93 ± 102.37 |

| Healthy Controls (n=12) | 66.26 ± 14.64 | 150.89 ± 28.09 | 94.70 ± 21.54 |

This table summarizes findings from a study comparing urinary concentrations of this compound derivatives between ADHD patients and healthy controls, highlighting significant differences .

Case Studies

- Parkinson's Disease : In a cohort study involving 47 PD patients, it was found that urinary levels of this compound increased significantly following levodopa treatment, particularly at higher dosages (>600 mg daily). This suggests that this compound may serve as a biomarker for assessing treatment response in PD .

- ADHD : A pilot study involving children with ADHD demonstrated that elevated levels of this compound correlated with symptoms of hyperactivity and impulsivity. The study reported a sensitivity of 92.5% and specificity of 94.4% for diagnosing ADHD based on urinary levels of this compound .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFUSGLXKQWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42887-47-8 (hydrochloride) | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188366 | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34827-33-3 | |

| Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSALSOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.